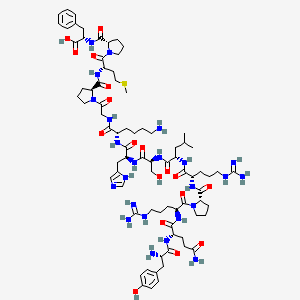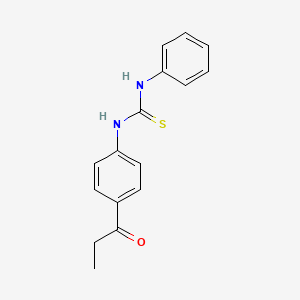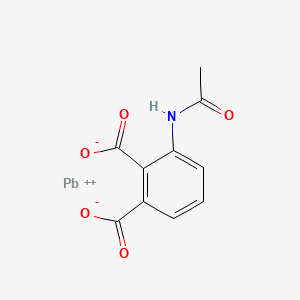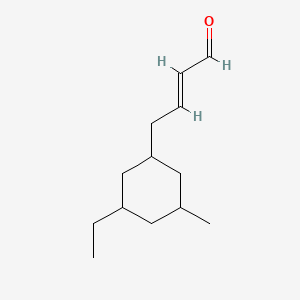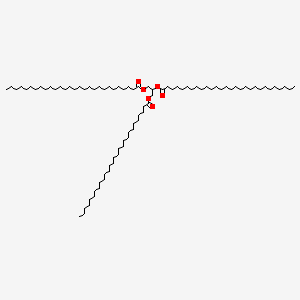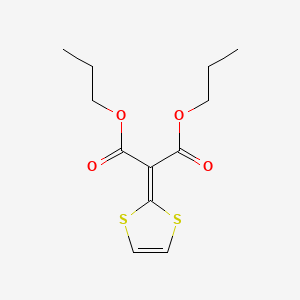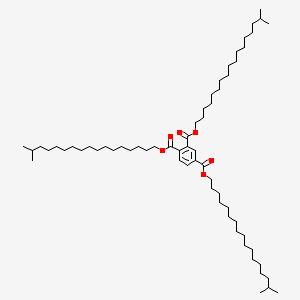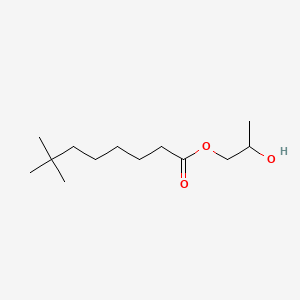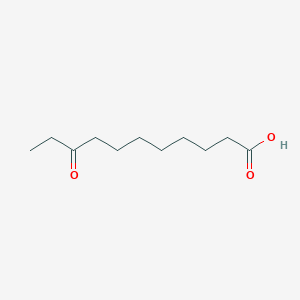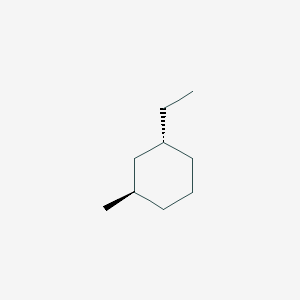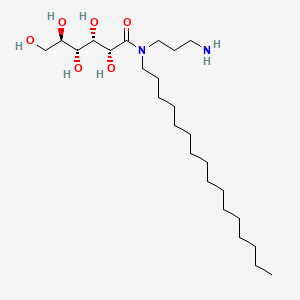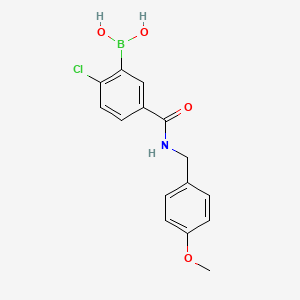
2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is used as a pharmaceutical intermediate and has applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-nitrobenzoic acid and 4-methoxybenzylamine.
Formation of Amide Bond: The nitro group of 2-chloro-5-nitrobenzoic acid is reduced to an amine, which is then reacted with 4-methoxybenzylamine to form the corresponding amide.
Borylation: The amide is then subjected to borylation using a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst to form the boronic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation.
Substituted Derivatives: Formed through nucleophilic substitution.
科学研究应用
2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a protease inhibitor, which could have implications in the study of various biological processes.
Medicine: Explored as a pharmaceutical intermediate in the synthesis of drugs, particularly those targeting cancer and other diseases.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets:
Protease Inhibition: The boronic acid group can form reversible covalent bonds with the active site of proteases, inhibiting their activity.
Pathways Involved: This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
相似化合物的比较
Similar Compounds
- 2-Chloro-5-(4-methylbenzylcarbamoyl)benzeneboronic acid
- 2-Chloro-5-(4-ethylbenzylcarbamoyl)benzeneboronic acid
Comparison
2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
属性
分子式 |
C15H15BClNO4 |
|---|---|
分子量 |
319.5 g/mol |
IUPAC 名称 |
[2-chloro-5-[(4-methoxyphenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H15BClNO4/c1-22-12-5-2-10(3-6-12)9-18-15(19)11-4-7-14(17)13(8-11)16(20)21/h2-8,20-21H,9H2,1H3,(H,18,19) |
InChI 键 |
AXWUFBJJYNZBLM-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1)C(=O)NCC2=CC=C(C=C2)OC)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


